molecular formula C22H26N2O3 B2736906 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide CAS No. 921795-45-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide

Cat. No.: B2736906
CAS No.: 921795-45-1
M. Wt: 366.461
InChI Key: MOXUCAAZRWDTSU-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural analysis of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds similar in structure to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide, have been explored. These compounds are synthesized from N-alkylated benzimidazole 2-carboxaldehyde, derived from o-phenylenediamine, and demonstrate good to excellent yields. Spectroscopic and X-ray diffraction studies, alongside Density Functional Theory (DFT) calculations, have been utilized to understand their molecular structure, charge distribution, and electrophilic as well as nucleophilic reactivity regions. Notably, their nonlinear optical (NLO) properties have also been investigated, highlighting potential applications in NLO devices (Almansour et al., 2016).

Photophysical Properties and Applications

Further research into dimethyl derivatives of similar compounds has revealed unique photophysical properties. For instance, dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines with a structure related to the compound , exhibits strong blue emission in dichloromethane. Such properties suggest potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, indicating the versatility of oxazepine derivatives in materials science (Petrovskii et al., 2017).

Chemical Reactivity and Interaction Studies

Studies on the chemical reactivity and interactions of similar compounds have provided insights into their potential as functional materials. For example, the investigation of compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, though not identical, sheds light on the chemical versatility and potential applications of oxazepine derivatives in catalysis and organic synthesis. The characterization of these compounds through various spectroscopic methods and X-ray analysis emphasizes their significance in developing new chemical reactions and materials (Al Mamari & Al Lawati, 2019).

Agricultural Applications

The research on solid lipid nanoparticles and polymeric nanocapsules incorporating similar fungicides highlights the potential agricultural applications of oxazepine derivatives. These carrier systems can modify the release profiles of bioactive compounds, reduce environmental toxicity, and enhance the efficiency of plant disease management. This innovative approach to fungicide delivery illustrates the broader applications of oxazepine derivatives beyond their chemical and photophysical properties, opening new avenues in sustainable agriculture (Campos et al., 2015).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-5-12-24-18-11-10-17(13-19(18)27-14-22(3,4)21(24)26)23-20(25)16-8-6-15(2)7-9-16/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUCAAZRWDTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.